2,4-Dimethoxycinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

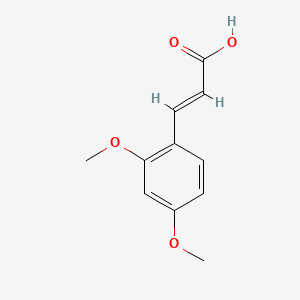

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251243 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-09-4, 6972-61-8 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2',4'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxycinnamic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and key biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside visualizations of its role in cellular signaling pathways.

Physicochemical Properties

This compound is a substituted cinnamic acid derivative with the chemical formula C₁₁H₁₂O₄.[1] Its chemical structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, and a propenoic acid group. This substitution pattern influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

| CAS Number | 6972-61-8 | [2] |

| Melting Point | 192-194 °C | [3] |

| Boiling Point | 384.4 °C at 760 mmHg | [3] |

| Appearance | Light yellow powder/solid | [4] |

| Solubility | Soluble in organic solvents like methanol, dimethyl sulfoxide, and chloroform. Limited solubility in water. | [5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | The trans configuration of the double bond is confirmed by a large coupling constant (approximately 15.9 Hz) between the vinyl protons. Signals for the aromatic protons and methoxy groups are also present. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons are observed. |

| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1680-1700 cm⁻¹), C=C stretching from the alkene and aromatic ring, and C-O stretching from the methoxy groups. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z 208, corresponding to the molecular weight of the compound. Fragmentation patterns often show the loss of the carboxyl group and methoxy groups. |

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol describes the synthesis of this compound via a Knoevenagel-Doebner condensation.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at 70°C for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by suction filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 600 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[6]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant activity of cinnamic acid derivatives is attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2 signaling pathway.

Caption: Keap1-Nrf2 antioxidant signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: NF-κB anti-inflammatory signaling pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the activation of NF-κB.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 4. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]

Elucidation of the Chemical Structure of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Dimethoxycinnamic acid. This document details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 16909-09-4[1] |

| Appearance | Solid |

Spectroscopic Data for Structural Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.88 | C=O (Carboxylic Acid) |

| 142.59 | C-β (Alkene) |

| 138.88 | C-α (Alkene) |

| 130.64 | Aromatic C-H |

| 130.54 | Aromatic C-H |

| 129.30 | Aromatic C-H |

| 126.19 | Aromatic C-H |

| 122.81 | Aromatic C-H |

| 55.5 (approx.) | OCH₃ |

| 55.3 (approx.) | OCH₃ |

Note: Specific assignments of aromatic carbons can vary based on the solvent and specific experimental conditions. The provided data is a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2500 | O-H stretch (Carboxylic Acid) |

| ~1700-1680 | C=O stretch (Carboxylic Acid) |

| ~1630 | C=C stretch (Alkene) |

| ~1600, ~1500 | C=C stretch (Aromatic) |

| ~1250, ~1050 | C-O stretch (Ethers) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | Molecular Ion [M]⁺ |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 135 | [M - COOH - CO]⁺ |

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

-

-

Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide clues about the molecule's structure.

Workflow and Logical Relationships

The structural elucidation of an organic compound like this compound follows a logical workflow, integrating data from various analytical techniques.

References

The Occurrence of 2,4-Dimethoxycinnamic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a phenolic compound widely distributed in the plant kingdom. While various methoxylated cinnamic acids, such as p-methoxycinnamic acid and 3,4-dimethoxycinnamic acid, are well-documented constituents of numerous plant species, the natural occurrence of this compound is not as extensively reported. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its close derivatives. The focus is on providing quantitative data, detailed experimental protocols for isolation and analysis, and an understanding of the biosynthetic pathways and biological activities of related compounds.

While direct evidence for the presence of this compound in natural sources is limited in the available scientific literature, a closely related compound, 2,4,5-trimethoxycinnamic acid , has been successfully isolated and quantified from the herbaceous plant Peperomia pellucida . Given the structural similarity and the shared biosynthetic origin of these compounds, this guide will use 2,4,5-trimethoxycinnamic acid from Peperomia pellucida as a primary case study to illustrate the principles of extraction, quantification, and biosynthesis.

Natural Sources and Quantitative Data

Based on current research, the most definitive natural source of a dimethoxy-substituted cinnamic acid with a similar substitution pattern to this compound is Peperomia pellucida (L.) HBK of the Piperaceae family. This plant has been found to contain 2,4,5-trimethoxycinnamic acid.

Table 1: Quantitative Data of 2,4,5-Trimethoxycinnamic Acid in Peperomia pellucida

| Plant Material | Compound | Concentration (mg/mL of stock solution) | Analytical Method | Reference |

| Leaves of Peperomia pellucida | 2,4,5-trimethoxycinnamic acid | 1.0 (stock solution for calibration curve) | HPLC-DAD | [1] |

Note: The concentration provided is for a stock solution used to generate a calibration curve for quantification and not the direct concentration in the plant tissue.

Experimental Protocols

Extraction and Isolation of 2,4,5-Trimethoxycinnamic Acid from Peperomia pellucida

This protocol is based on the methodology described for the isolation of phenylpropanoids from Peperomia pellucida.[2]

a. Plant Material Preparation:

-

Fresh aerial parts of Peperomia pellucida (500 g) are collected.

b. Extraction:

-

The fresh plant material is extracted with chloroform (CHCl₃).

-

The chloroform extract is concentrated using a rotary evaporator to yield a crude extract (e.g., 4.12 g).[2]

c. Fractionation and Purification:

-

The crude chloroform extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 2,4,5-trimethoxycinnamic acid.

Quantification of 2,4,5-Trimethoxycinnamic Acid by HPLC-DAD

The following is a general procedure for the quantitative analysis of 2,4,5-trimethoxycinnamic acid in plant extracts, as adapted from methodologies for analyzing phenylpropanoids in Peperomia pellucida.[1]

a. Preparation of Standard Solutions:

-

A stock solution of purified 2,4,5-trimethoxycinnamic acid is prepared in methanol (e.g., 1 mg/mL).

-

A series of standard solutions are prepared by diluting the stock solution to various concentrations (e.g., 0.0312, 0.0625, 0.125, 0.250, 0.500, and 1.000 mg/mL) to generate a calibration curve.[1]

b. Preparation of Plant Extract Sample:

-

A known weight of dried and powdered Peperomia pellucida leaves is extracted with a suitable solvent (e.g., methanol or chloroform).

-

The extract is filtered and the solvent is evaporated.

-

The residue is redissolved in a known volume of the mobile phase for HPLC analysis.

c. HPLC Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly employed.

-

Detection: The absorbance is monitored at a wavelength of 260 nm.[2]

-

Quantification: The concentration of 2,4,5-trimethoxycinnamic acid in the plant extract is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Biosynthesis of Dimethoxycinnamic Acids

The biosynthesis of dimethoxycinnamic acids in plants originates from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. The following diagram illustrates the proposed biosynthetic pathway leading to 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.[1]

Caption: Proposed biosynthetic pathway of 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.

Biological Activities and Signaling Pathways

While specific studies on the biological activities and affected signaling pathways of this compound are not abundant, research on structurally similar methoxycinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid and p-methoxycinnamic acid, provides valuable insights into their potential therapeutic effects. These compounds have been reported to possess a range of biological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[3][4]

Potential Signaling Pathways Modulated by Methoxycinnamic Acids

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound and potential signaling pathways that may be involved, based on studies of related molecules like ferulic acid.[5]

Caption: A logical workflow for investigating the biological activities of this compound.

Conclusion

While this compound itself has not been extensively documented as a natural product, the presence of its close analogue, 2,4,5-trimethoxycinnamic acid, in Peperomia pellucida provides a strong indication that such substitution patterns exist in nature. The methodologies for extraction, isolation, and quantification detailed in this guide for the 2,4,5-trimethoxy derivative can be readily adapted for the investigation of this compound in other potential plant sources. The diverse biological activities reported for other methoxycinnamic acid derivatives underscore the therapeutic potential of this class of compounds and warrant further research into the specific effects of this compound and its natural sources. This guide serves as a foundational resource for researchers and professionals aiming to explore the natural occurrence and pharmacological applications of this and related compounds.

References

- 1. Frontiers | Biosynthesis of Pellucidin A in Peperomia pellucida (L.) HBK [frontiersin.org]

- 2. Biosynthesis of Pellucidin A in Peperomia pellucida (L.) HBK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid (CAS: 16909-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxycinnamic acid (DMCA), a derivative of cinnamic acid, is a phenolic compound with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16909-09-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | DMCA, trans-2,4-Dimethoxycinnamic acid | [1] |

| Appearance | Solid | |

| pKa | [1] | |

| Kovats Retention Index | 1962.9 (semi-standard non-polar) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data not fully available in search results. | Data not fully available in search results. |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Technique | Key Fragments (m/z) | Reference |

| GC-MS (EI-B) | 208, 177, 149, 121 | [1] |

| MS-MS | Precursor: 209.0808 -> Fragments: 191.1, 167.1, 165.1 | [1] |

Synthesis

The synthesis of this compound can be achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Knoevenagel-Doebner Condensation Workflow

Caption: Knoevenagel-Doebner reaction for DMCA synthesis.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for the synthesis of similar cinnamic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine, which acts as both a solvent and a base.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Biological Activities and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, suggesting their potential as therapeutic agents.

Antioxidant Activity

Cinnamic acid derivatives are known to possess antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant effect may be partly mediated through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Proposed Nrf2-mediated antioxidant pathway.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.

-

Assay Procedure: In a 96-well plate, add different concentrations of the sample solution. Add the DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity

Cinnamic acid derivatives have demonstrated anti-inflammatory properties. This may involve the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and the modulation of inflammatory signaling pathways such as the NF-κB pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines and mediators.

Caption: Proposed NF-κB-mediated anti-inflammatory pathway.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Derivatives of cinnamic acid have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms include the modulation of pro- and anti-apoptotic proteins and the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

Caption: Proposed intrinsic apoptosis pathway.

-

Cell Culture: Seed cancer cells (e.g., human melanoma cell line HT-144) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A control group receives only the vehicle.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a readily synthesizable compound with a range of reported biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer properties, likely mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and apoptosis, make it a compound of interest for drug discovery and development. This technical guide provides a consolidated resource to aid researchers in their exploration of the therapeutic potential of this compound. Further studies are needed to elucidate the precise mechanisms of action and to establish a more comprehensive profile of its pharmacological effects and quantitative bioactivity.

References

Spectroscopic Profile of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its biological activities and potential as a building block in organic synthesis necessitate a thorough understanding of its structural and physicochemical properties. Spectroscopic analysis is a cornerstone of this characterization, providing detailed information about the molecular structure and functional groups. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 16.0 | H-β (vinylic) |

| 7.45 | d | 8.6 | H-6 |

| 6.49 | dd | 8.6, 2.4 | H-5 |

| 6.43 | d | 2.4 | H-3 |

| 6.30 | d | 16.0 | H-α (vinylic) |

| 3.88 | s | - | OCH₃ (C4) |

| 3.85 | s | - | OCH₃ (C2) |

| 12.2 (broad) | s | - | COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Carboxylic acid) |

| 162.8 | C4 |

| 160.0 | C2 |

| 143.2 | C-β |

| 130.1 | C6 |

| 118.2 | C1 |

| 115.9 | C-α |

| 106.3 | C5 |

| 98.7 | C3 |

| 56.1 | OCH₃ (C4) |

| 55.7 | OCH₃ (C2) |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1625 | Strong | C=C stretch (vinylic) |

| 1600, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1270, 1130 | Strong | C-O stretch (ethers) |

| 980 | Strong | =C-H bend (trans-vinylic) |

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular ion) |

| 193 | 60 | [M - CH₃]⁺ |

| 177 | 85 | [M - OCH₃]⁺ |

| 165 | 40 | [M - COOH]⁺ |

| 149 | 35 | [M - OCH₃ - CO]⁺ |

| 121 | 50 | [C₈H₉O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample was thoroughly mixed to ensure homogeneity.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.

Instrumentation: Mass spectral data were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1000 amu/s

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Discovery and Scientific Journey of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxycinnamic acid, a notable member of the phenylpropanoid family, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to this compound. It details its physicochemical properties, outlines established synthetic and isolation protocols, and elucidates its interactions with key cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic compound characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. Its presence in various plant species, coupled with its demonstrated biological activities, has made it a subject of extensive research. This guide traces the scientific narrative of this compound, from its likely initial synthesis in the context of classical organic reactions to its modern-day investigation as a potential therapeutic agent.

Discovery and History

While a definitive record of the first synthesis of this compound is not prominently documented, its discovery is intrinsically linked to the development of synthetic methodologies for cinnamic acid and its derivatives in the 19th century. The advent of the Perkin reaction in 1868 and the Knoevenagel condensation in the 1890s provided organic chemists with robust tools for the synthesis of α,β-unsaturated aromatic acids.[1][2] It is highly probable that this compound was first synthesized during this era of exploratory organic synthesis, utilizing 2,4-dimethoxybenzaldehyde as a starting material.

The earliest systematic studies and documentation of its properties likely emerged in the 20th century with the advancement of analytical techniques that allowed for the precise characterization of organic compounds. Its identification in natural sources, such as in the plant kingdom, further propelled interest in its biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Melting Point | 189-191 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water | |

| pKa | ~4.5 | |

| LogP | 2.1 |

Synthesis and Isolation

The synthesis and isolation of this compound can be achieved through various established chemical reactions and extraction from natural sources.

Chemical Synthesis

Two primary classical reactions are employed for the synthesis of this compound: the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation offers a high-yield and straightforward method for the synthesis of this compound. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[6][7]

Experimental Protocol: Knoevenagel Condensation of 2,4-Dimethoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Relationship of Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for this compound synthesis.

The Perkin reaction provides an alternative route to this compound, involving the reaction of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[2][8][9]

Experimental Protocol: Perkin Reaction of 2,4-Dimethoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Reaction Conditions: Heat the mixture to 180°C for 5-8 hours.

-

Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

-

Isolation: Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent.

Logical Relationship of Perkin Reaction

Caption: Perkin reaction workflow for this compound synthesis.

Isolation from Natural Sources

This compound has been identified as a constituent of several plants, including Angelica sinensis (Dong Quai).[6][10] Isolation from these natural sources typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation from Angelica sinensis

-

Extraction: Macerate the dried and powdered roots of Angelica sinensis with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: Purify the enriched fraction using column chromatography (e.g., silica gel) with an appropriate solvent gradient to isolate pure this compound.

Experimental Workflow for Isolation from a Natural Source

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. asianpubs.org [asianpubs.org]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of 2,4-Dimethoxycinnamic Acid: A Landscape of Limited Evidence and a Look at a Closely Related Isomer

For researchers, scientists, and drug development professionals, this technical guide addresses the current scientific landscape of 2,4-Dimethoxycinnamic acid and its potential therapeutic applications. A comprehensive review of existing literature reveals a significant scarcity of dedicated research on the biological activities of the 2,4-dimethoxy isomer. While its chemical properties are documented, in-depth studies exploring its therapeutic utility are largely absent. In contrast, its structural isomer, 3,4-Dimethoxycinnamic acid, has been the subject of numerous investigations, demonstrating a range of promising biological effects.

This guide will first present the available chemical information for this compound. Subsequently, to provide a framework for potential future research and to fulfill the request for a detailed technical guide, we will present a comprehensive overview of the known therapeutic applications of its well-studied isomer, 3,4-Dimethoxycinnamic acid. This information is offered as a valuable point of reference, highlighting potential, yet uninvestigated, avenues for the 2,4-dimethoxy counterpart.

This compound: Chemical Identity

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 6972-61-8 | [1] |

| Appearance | White to off-white crystalline solid | |

| Known Roles | Organic synthesis intermediate, potential UV-absorbing agent precursor | [2] |

The Isomer of Interest: Therapeutic Applications of 3,4-Dimethoxycinnamic Acid

While data on this compound is sparse, its isomer, 3,4-Dimethoxycinnamic acid (3,4-DMCA), has been investigated for several therapeutic applications, including antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective effects. The following sections detail the findings related to 3,4-DMCA.

Quantitative Data Summary for 3,4-Dimethoxycinnamic Acid Derivatives

The following table summarizes quantitative data from preclinical studies on derivatives of 3,4-Dimethoxycinnamic acid. It is crucial to note that these studies often involve synthesized derivatives of the parent compound to enhance its activity.

| Compound/Derivative | Therapeutic Area | Assay | Key Findings | Reference |

| Thiomorpholine derivative of 3,4-DMCA | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction in paw edema (range 17-72% at 150 μmol/kg) | [3][4] |

| Thiomorpholine derivative of 3,4-DMCA | Hypolipidemic | Triton-induced hyperlipidemia in rats | Triglyceride decrease: 72.5%Total cholesterol decrease: 76% (at 150 μmol/kg, i.p.) | [3][4] |

| 3,4-DMCA | Neuroprotective | In vitro human neuroblastoma cells (SH-SY5Y) | Reduced formation of prion protein oligomers by 30-40% | [5] |

Experimental Protocols for Key Preclinical Studies of 3,4-Dimethoxycinnamic Acid and its Derivatives

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 3,4-DMCA derivatives.

1. Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)

-

Objective: To assess the in vivo anti-inflammatory activity of a compound.

-

Animal Model: Wistar rats (160–220 g).[3]

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered intraperitoneally (i.p.) at a specified dose (e.g., 150 μmol/kg).[3][4]

-

After a set time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat to induce localized inflammation and edema.[6][7]

-

Paw volume is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][7]

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

-

2. Triton WR-1339-Induced Hyperlipidemia (Hypolipidemic Assay)

-

Objective: To evaluate the potential of a compound to lower lipid levels in the blood.

-

Animal Model: Rats.[3]

-

Procedure:

-

Rats are fasted overnight.[8]

-

Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 300 mg/kg).[9]

-

The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered at a specific dose (e.g., 150 μmol/kg, i.p.).[3][4]

-

Blood samples are collected after a specified period (e.g., 18-24 hours).[8][9]

-

Plasma levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

-

The percentage reduction in lipid levels is calculated by comparing the treated group to the hyperlipidemic control group.

-

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)

-

Objective: To measure the in vitro radical scavenging capacity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11]

-

Procedure:

-

A solution of the test compound is prepared in a suitable solvent (e.g., ethanol).[10]

-

The test solution is mixed with a solution of DPPH in the same solvent.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by 3,4-DMCA and a typical experimental workflow.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient evidence to support any specific therapeutic applications for this compound. Its primary role appears to be in the realm of chemical synthesis. However, the promising antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective properties of its isomer, 3,4-Dimethoxycinnamic acid, suggest that the 2,4-dimethoxy variant warrants further investigation.

Future research should focus on in vitro screening of this compound for a range of biological activities, including those observed for its 3,4-isomer. Should promising results emerge, subsequent preclinical studies in animal models would be a logical next step. The detailed protocols and established findings for 3,4-Dimethoxycinnamic acid can serve as a valuable roadmap for initiating such investigations into the potential therapeutic applications of this compound.

References

- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aaup.edu [aaup.edu]

- 10. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, methoxylated derivatives of cinnamic acid are of particular importance due to their potential therapeutic applications. This technical guide provides a comprehensive overview of 2,4-dimethoxycinnamic acid, a specific methoxy derivative of cinnamic acid. While research on the 2,4-dimethoxy isomer is not as extensive as on other isomers like 3,4-dimethoxycinnamic acid, this guide aims to consolidate the available information on its chemical properties, synthesis, and potential biological activities, alongside those of its closely related derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a member of the cinnamic acids chemical class.[1] Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 6972-61-8 | [1] |

| Appearance | Solid | |

| Melting Point | 192-194 °C | |

| Boiling Point | 384.4 °C at 760 mmHg | |

| Flash Point | 151.8 °C | |

| Refractive Index | 1.573 | |

| SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | [1] |

| InChI | InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | [1] |

| InChIKey | YIKHDPHTFYWYJV-GQCTYLIASA-N | [1] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives can be achieved through various established organic reactions. The Perkin reaction and the Doebner modification of the Knoevenagel condensation are commonly employed methods. The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dimethoxybenzaldehyde.

General Experimental Protocol: Doebner-Knoevenagel Condensation

This method involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Materials:

-

2,4-dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol or other suitable recrystallization solvent

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

While specific biological data for this compound is limited in the readily available scientific literature, the broader class of methoxycinnamic acids has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The position and number of methoxy groups on the cinnamic acid scaffold significantly influence the biological efficacy of these compounds.[2]

Due to the lack of specific quantitative data for this compound, the following tables summarize the available data for the closely related isomer, 3,4-dimethoxycinnamic acid, and its derivatives to provide a comparative context for potential biological activities.

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.

Table 1: Antioxidant Activity of a 3,4-Dimethoxycinnamic Acid Derivative

| Compound | Assay | IC₅₀ (µM) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one | Lipid Peroxidation Inhibition | 14.1 ± 1.2 | [3] |

Note: The data presented is for a derivative of 3,4-dimethoxycinnamic acid and not this compound itself.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are being investigated for their potential in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives

| Compound | Assay | Activity | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one | Carrageenan-induced rat paw edema | 54% inhibition at 150 µmol/kg | [3] |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Carrageenan-induced rat paw edema | 21% inhibition at 150 µmol/kg | [3] |

Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid and not this compound itself.

Anticancer Activity

Several derivatives of methoxycinnamic acids have demonstrated cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Methoxycinnamic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | A549 (Lung Cancer) | 0.50 | [4] |

| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | MDA-MB-435s (Melanoma) | 5.33 | [4] |

| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | SGC-7901 (Gastric Cancer) | 11.82 | [4] |

| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | PC-3 (Prostate Cancer) | 17.22 | [4] |

| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [5] |

| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | 18.36 | [5] |

| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | 25.97 | [5] |

Note: The data presented is for derivatives of other methoxycinnamic acids and chalcones, and not this compound itself. This is provided for comparative purposes.

Experimental Protocols for Biological Assays

The following are detailed protocols for common in vitro assays used to evaluate the antioxidant and anti-inflammatory activities of compounds like this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

-

Assay:

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank (methanol only) and a control (methanol with DPPH solution).

-

Include a positive control (e.g., ascorbic acid) at various concentrations.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulation of nitrite, a stable oxidation product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its potential anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Include a control group (cells only), an LPS-only group, and a vehicle control group.

-

-

Nitrite Measurement (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [ (Nitrite_LPS - Nitrite_sample) / Nitrite_LPS ] x 100

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been extensively elucidated, the biological activities of other cinnamic acid derivatives are known to be mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. These pathways are crucial regulators of inflammation and cell proliferation.

The following diagram illustrates a hypothetical signaling pathway through which a dimethoxycinnamic acid derivative might exert its anti-inflammatory and anticancer effects. It is important to note that this is a generalized pathway based on the activities of related compounds and has not been specifically confirmed for this compound.

References

- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a compound found in various plants. Methoxy derivatives of cinnamic acid have garnered significant interest in the scientific community for their potential therapeutic applications, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities. In-silico studies, which utilize computational methods to predict the behavior of molecules, are crucial in the early stages of drug discovery to assess the potential of compounds like 2,4-DMCA. These computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide valuable insights into the compound's mechanism of action, potential protein targets, and pharmacokinetic properties, thereby accelerating the research and development process.

This technical guide provides a comprehensive overview of the in-silico analysis of this compound, summarizing key data in structured tables, detailing experimental protocols for computational experiments, and visualizing relevant pathways and workflows.

Data Presentation

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the predicted binding affinities of this compound with potential protein targets identified from studies on related cinnamic acid derivatives.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | 0.58 | ARG120, TYR355, GLU524 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.5 | 2.15 | HIS367, HIS372, HIS550 |

| Prion Protein (PrP) | 1QLX | -6.9 | 8.42 | TYR169, ASN159, GLN217 |

| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.8 | 1.23 | LYS54, MET108, ASP167 |

Note: The data presented in this table is a representative summary based on in-silico studies of structurally similar cinnamic acid derivatives. Specific experimental values for this compound may vary.

ADMET Prediction

ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound. The following table outlines the predicted ADMET profile of this compound based on established computational models.

| ADMET Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability (logPapp) | > 0.9 | High | |

| P-glycoprotein Substrate | No | Low potential for efflux | |

| Distribution | Plasma Protein Binding | ~85% | Moderate |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB | |

| Metabolism | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions | |

| Excretion | Total Clearance (ml/min/kg) | ~5 | Moderate |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Note: These ADMET parameters are predicted using computational models and require experimental validation.

Experimental Protocols

Molecular Docking Protocol

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

-

Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligand's geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.

-

Grid Generation: A grid box is defined around the active site of the target protein. The grid parameters are set to encompass the entire binding pocket to allow for flexible ligand docking.

-